L-Alanyl-L-prolylglycyl-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-((S)-1-((S)-2-Aminopropanoyl)pyrrolidine-2-carboxamido)acetamido)succinic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-((S)-1-((S)-2-Aminopropanoyl)pyrrolidine-2-carboxamido)acetamido)succinic acid typically involves multiple steps, each requiring precise conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes may include the use of protecting groups to manage the reactivity of different functional groups during the synthesis process. Specific reaction conditions such as temperature, pH, and solvent choice are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable methods such as continuous flow synthesis or batch processing. These methods ensure consistent quality and efficiency, which are essential for large-scale production. The use of automated systems and advanced analytical techniques would further enhance the reliability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-((S)-1-((S)-2-Aminopropanoyl)pyrrolidine-2-carboxamido)acetamido)succinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can simplify the structure or alter the oxidation state of certain atoms.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are tailored to optimize each specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a simpler structure with fewer functional groups.
Scientific Research Applications
(S)-2-(2-((S)-1-((S)-2-Aminopropanoyl)pyrrolidine-2-carboxamido)acetamido)succinic acid has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biochemical pathways or as a ligand in receptor studies.
Industry: It could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(2-((S)-1-((S)-2-Aminopropanoyl)pyrrolidine-2-carboxamido)acetamido)succinic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and induces a conformational change, leading to a biological effect. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-2-(2-((S)-1-((S)-2-Aminopropanoyl)pyrrolidine-2-carboxamido)acetamido)succinic acid include:
Uniqueness
What sets (S)-2-(2-((S)-1-((S)-2-Aminopropanoyl)pyrrolidine-2-carboxamido)acetamido)succinic acid apart from these similar compounds is its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with molecular targets in ways that other compounds cannot, making it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
190143-42-1 |
---|---|
Molecular Formula |
C14H22N4O7 |
Molecular Weight |
358.35 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C14H22N4O7/c1-7(15)13(23)18-4-2-3-9(18)12(22)16-6-10(19)17-8(14(24)25)5-11(20)21/h7-9H,2-6,15H2,1H3,(H,16,22)(H,17,19)(H,20,21)(H,24,25)/t7-,8-,9-/m0/s1 |
InChI Key |
UDUXQUDVKNCDBG-CIUDSAMLSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.